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(E)-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate
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Overview
Description
(E)-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of triazole, benzoate, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Triazole Ring:
Iminomethylation: The triazole derivative is then subjected to iminomethylation using formaldehyde and an amine.
Esterification: The final step involves esterification with 2,4-dichlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the triazole ring or the iminomethyl group, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s triazole ring is of particular interest due to its potential bioactivity. Triazole derivatives are known for their antifungal and antibacterial properties, and this compound could be explored for similar applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may interact with biological targets in novel ways, leading to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for activity. Additionally, the compound’s aromatic rings may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorobenzoate moiety but lacks the triazole and iminomethyl groups.
Triazole Derivatives: Compounds like 1,2,4-triazole share the triazole ring but differ in other substituents.
Methoxyphenyl Compounds: Compounds such as anisole contain the methoxyphenyl group but lack the triazole and dichlorobenzoate moieties.
Uniqueness
The uniqueness of (E)-4-(((3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl 2,4-dichlorobenzoate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O3S/c1-29-14-6-9(8-24-27-16(18(21,22)23)25-26-17(27)31)2-5-13(14)30-15(28)11-4-3-10(19)7-12(11)20/h2-8H,1H3,(H,26,31)/b24-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZHFICJTAOJIB-KTZMUZOWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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